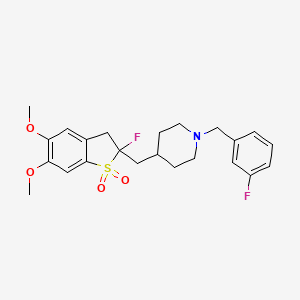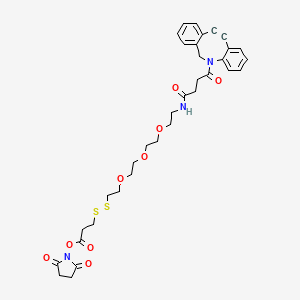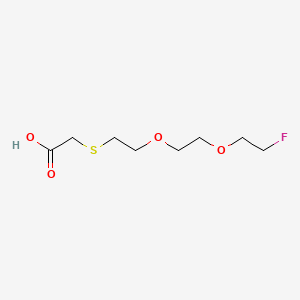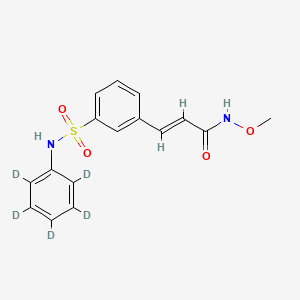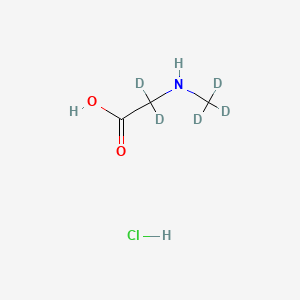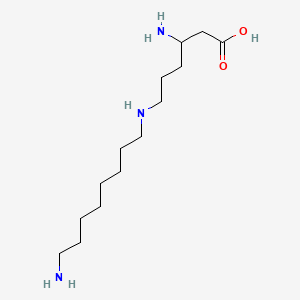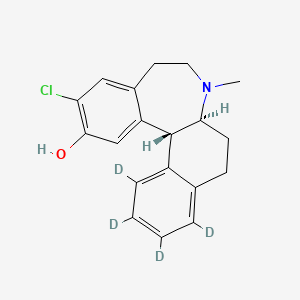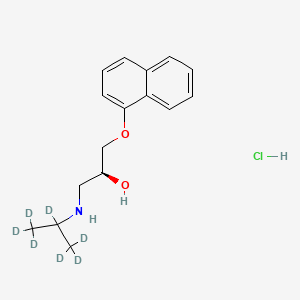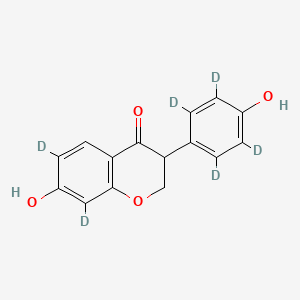
(Rac)-Valsartan-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Valsartan-d9 is a deuterated form of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The “d9” designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Valsartan-d9 typically involves the incorporation of deuterium into the Valsartan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Valsartan can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions: (Rac)-Valsartan-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Deuterium atoms in the molecule can be replaced with other substituents through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Compounds with substituted deuterium atoms.
Wissenschaftliche Forschungsanwendungen
(Rac)-Valsartan-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its effects on biological systems, particularly in understanding the role of deuterium in biological processes.
Medicine: Investigated for its potential therapeutic benefits in treating hypertension and heart failure, with a focus on its improved pharmacokinetic properties.
Industry: Utilized in the development of deuterated drugs, which can offer advantages such as increased metabolic stability and reduced toxicity.
Wirkmechanismus
(Rac)-Valsartan-d9 exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor subtype. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms in this compound can enhance the drug’s stability and prolong its duration of action by slowing down metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
Valsartan: The non-deuterated form of (Rac)-Valsartan-d9, used for the same therapeutic purposes.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: A compound with comparable therapeutic effects and pharmacological profile.
Uniqueness: this compound is unique due to its deuterium content, which can improve its pharmacokinetic properties compared to non-deuterated analogs. This can result in better therapeutic outcomes and reduced side effects, making it a valuable compound in the development of new medications.
Eigenschaften
Molekularformel |
C24H29N5O3 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3,4D2,5D2,10D2 |
InChI-Schlüssel |
ACWBQPMHZXGDFX-XRIWPMIOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




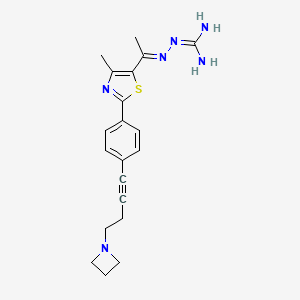
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
